3-(1-methyl-1H-imidazol-2-yl)aniline
Description
Contextual Significance of Imidazole (B134444) and Aniline (B41778) Scaffolds in Chemical Science
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a cornerstone of biological chemistry, forming the core of the essential amino acid histidine and being present in many FDA-approved drugs. semanticscholar.org The imidazole scaffold's prevalence stems from its ability to participate in hydrogen bonding and coordinate with metal ions, making it a versatile component in the design of compounds that can interact with a wide range of biological targets. semanticscholar.org Its derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. semanticscholar.org
The aniline scaffold, a benzene (B151609) ring substituted with an amino group, is a fundamental building block in the synthesis of a multitude of organic compounds, from dyes to pharmaceuticals. researchgate.net Aniline and its derivatives are key intermediates in the production of polymers and are integral to the structure of many therapeutic agents. researchgate.net However, the aniline moiety can also present challenges in drug development, such as metabolic instability, which has led to research into its isosteric replacement in some contexts.
Rationale for Focused Investigation of 3-(1-methyl-1H-imidazol-2-yl)aniline
The focused investigation of this compound is predicated on the synergistic potential of its imidazole and aniline components. The combination of a biologically active heterocycle with a versatile synthetic handle (the amino group on the aniline ring) creates a molecule that can serve as a valuable intermediate for the synthesis of more complex structures. The methyl group on the imidazole ring prevents tautomerization, providing a fixed structural isomer for more predictable interactions. The specific placement of the aniline's amino group at the meta position of the phenyl ring influences the electronic properties and spatial orientation of potential derivatives, which is a key consideration in rational drug design and materials science.
Historical Development and Evolution of Related Heterocyclic Systems
The history of imidazole chemistry dates back to 1858 when Heinrich Debus first synthesized imidazole itself, which he initially named "glyoxaline," from glyoxal (B1671930) and ammonia (B1221849). rsc.org Since then, numerous synthetic methods have been developed to create a wide array of substituted imidazoles. A significant advancement in imidazole synthesis is the van Leusen reaction, which provides a versatile route to various imidazole derivatives. The continual development of synthetic methodologies has expanded the chemical space accessible to researchers, enabling the creation of novel imidazole-containing compounds with tailored properties. rsc.org The study of aniline and its reactions has been a central theme in organic chemistry since the 19th century, with its utility in synthesis being continually explored and expanded.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | rsc.orgscbt.com |
| Molecular Weight | 173.21 g/mol | rsc.orgscbt.com |
| Monoisotopic Mass | 173.09529 Da | ijrpc.com |
| Predicted XlogP | 1.0 | ijrpc.com |
Detailed Research Findings
While specific, in-depth research publications focusing solely on this compound are not widely available, its structural features suggest its primary role as a chemical intermediate. The presence of the aniline amino group provides a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Research on analogous compounds, such as other N-aryl-imidazoles, indicates that this class of molecules is of significant interest in medicinal chemistry and materials science. For instance, related compounds are used in the development of kinase inhibitors and as ligands for the synthesis of organometallic complexes with applications in organic light-emitting diodes (OLEDs). ossila.com
The synthesis of this compound would likely follow established protocols for the creation of 2-arylimidazoles. A plausible synthetic route could involve the condensation of 3-aminobenzaldehyde (B158843) with an appropriate precursor to form the imidazole ring, followed by N-methylation. Alternatively, a cross-coupling reaction between a protected 2-halo-1-methylimidazole and 3-bromoaniline (B18343) could be envisioned.
Spectroscopic characterization would be essential to confirm the structure of this compound. Based on the analysis of similar compounds, the following spectral features would be anticipated:
¹H NMR: Distinct signals for the methyl protons, the protons on the imidazole ring, and the aromatic protons of the aniline ring. The chemical shifts and coupling patterns of the aniline protons would confirm the meta-substitution pattern.
¹³C NMR: Resonances corresponding to the methyl carbon, the carbons of the imidazole ring, and the six distinct carbons of the substituted benzene ring.
Further research on this compound would likely involve its use as a building block to synthesize larger molecules for evaluation in various biological assays or for the development of novel materials. The specific substitution pattern of this compound makes it a unique tool for probing the structure-activity relationships of new chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXRWEXMHPODFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629754 | |
| Record name | 3-(1-Methyl-1H-imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245547-16-4 | |
| Record name | 3-(1-Methyl-1H-imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1 Methyl 1h Imidazol 2 Yl Aniline
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 3-(1-methyl-1H-imidazol-2-yl)aniline reveals two primary strategic disconnections, leading to different sets of key precursors.
Pathway A: Imidazole (B134444) Ring Construction
This classical approach involves disconnecting the imidazole ring itself. The C-N and C=N bonds of the heterocycle are broken down, leading to simpler, acyclic precursors. The amino group on the aniline (B41778) ring is often masked as a nitro group during the synthesis, which is reduced in a final step. This strategy identifies the following key precursors:
3-Nitrobenzaldehyde: Serves as the carbon source for the C2 of the imidazole and the backbone of the phenyl ring.
Glyoxal (B1671930): A 1,2-dicarbonyl compound that provides the C4 and C5 atoms of the imidazole ring.
Methylamine and Ammonia (B1221849): These act as the nitrogen sources for the N1 and N3 positions of the imidazole ring, respectively.
Pathway B: C-C Bond Formation via Cross-Coupling
A more modern strategy focuses on disconnecting the C2-C(aryl) bond that connects the imidazole and aniline rings. This approach relies on powerful transition metal-catalyzed cross-coupling reactions to form the key bond at a late stage of the synthesis. This pathway points to two complementary sets of precursors:
Set 1:
2-Halo-1-methylimidazole (e.g., 2-bromo-1-methylimidazole): The imidazole component.
3-Aminophenylboronic acid or its ester: The aniline component, activated for Suzuki-Miyaura coupling.
Set 2:
2-(Tributylstannyl)-1-methylimidazole: The imidazole component, activated for Stille coupling.
3-Iodoaniline or 3-Bromoaniline (B18343): The aniline component.
This retrosynthetic blueprint allows for flexibility in synthetic design, enabling chemists to choose a route based on precursor availability, desired efficiency, and scalability.
Classical Synthetic Routes
Classical routes typically involve the stepwise construction of the target molecule, often requiring multiple distinct synthetic operations.
Stepwise Construction Strategies
The most common stepwise approach builds the imidazole ring onto a pre-functionalized benzene (B151609) ring. A representative synthesis, based on the Radziszewski reaction, involves the condensation of an aldehyde, a 1,2-dicarbonyl compound, and two nitrogen sources. To obtain the specific target molecule, the aniline's amino group is introduced as a nitro group, which is more robust and less likely to interfere with the imidazole ring formation.
The general sequence is as follows:
Imidazole Formation: 3-Nitrobenzaldehyde is condensed with glyoxal, methylamine, and ammonia in a suitable solvent like methanol (B129727) or ethanol. This reaction forms the 1-methyl-2-(3-nitrophenyl)-1H-imidazole intermediate.
Nitro Group Reduction: The nitro intermediate is then subjected to reduction to form the desired amine. This is typically achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst.
| Step | Reaction | Key Reagents & Conditions | Product |
| 1 | Radziszewski Imidazole Synthesis | 3-Nitrobenzaldehyde, Glyoxal, Methylamine, Ammonia; Ethanol, Reflux | 1-methyl-2-(3-nitrophenyl)-1H-imidazole |
| 2 | Nitro Group Reduction | SnCl₂·2H₂O, HCl (conc.), Ethanol, Reflux; or H₂, Pd/C, Methanol | This compound |
Multi-Component and One-Pot Reaction Approaches
Multi-component reactions (MCRs) offer a significant increase in efficiency by combining three or more reactants in a single vessel to form a complex product in one step, thereby saving time and resources. nih.gov Several MCRs are applicable to the synthesis of substituted imidazoles.
One notable method is the Van Leusen Three-Component Reaction (VL-3CR) , which synthesizes imidazoles from an imine and tosylmethyl isocyanide (TosMIC). nih.gov For the target molecule, this would involve:
In situ formation of an imine from 3-aminobenzaldehyde (B158843) (or a protected precursor) and methylamine.
Reaction of the imine with TosMIC in the presence of a base (e.g., K₂CO₃) to yield the imidazole ring. A subsequent deprotection step might be necessary if a protected aminobenzaldehyde is used.
Another versatile approach is the three-component condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297). sapub.orgresearchgate.net This method is a cornerstone of imidazole synthesis and can be performed in one pot.
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions |
| Radziszewski-type | 3-Aminobenzaldehyde | Glyoxal | Methylamine/Ammonia | Ethanol, Reflux |
| Van Leusen (VL-3CR) | 3-Aminobenzaldehyde | Methylamine | Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol, Reflux |
| Lophine Synthesis-type | 3-Aminobenzaldehyde | Benzil | Ammonium Acetate | Acetic Acid, Reflux |
These one-pot methods significantly reduce the number of operational steps and associated waste, aligning with the principles of green chemistry. sapub.org
Modern Catalytic Synthetic Protocols
Modern synthetic chemistry heavily relies on catalytic methods, particularly those using transition metals, to achieve high selectivity and efficiency in bond formation.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides a powerful and direct route to this compound by forming the C-C bond between the two aromatic rings. researchgate.net
Palladium-Catalyzed Suzuki-Miyaura Coupling: This is one of the most robust methods for forming aryl-heteroaryl bonds. The reaction typically involves the coupling of 2-bromo-1-methylimidazole with 3-aminophenylboronic acid or its corresponding pinacol (B44631) ester. The catalytic system consists of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or DMF).
Copper-Catalyzed C-H Arylation: Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of one of the coupling partners. nih.gov In this context, 1-methylimidazole (B24206) could be directly arylated at its most acidic C2 position using a 3-haloaniline derivative (e.g., 3-iodoaniline) in the presence of a copper catalyst and a suitable ligand. nih.gov This approach is highly atom-economical.
| Coupling Reaction | Heteroaryl Precursor | Aryl Precursor | Typical Catalytic System |
| Suzuki-Miyaura | 2-Bromo-1-methylimidazole | 3-Aminophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O |
| Stille | 2-(Tributylstannyl)-1-methylimidazole | 3-Iodoaniline | Pd(PPh₃)₄, LiCl, Toluene |
| Direct C-H Arylation | 1-Methylimidazole | 3-Iodoaniline | CuI, Ligand (e.g., Phenanthroline), Base (e.g., Cs₂CO₃) |
These catalytic methods offer high functional group tolerance and are often the preferred routes in medicinal chemistry for accessing diverse analogues. semanticscholar.org
Organocatalytic Methods in Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for synthesis. While a direct, fully organocatalytic route to this compound is not extensively documented, organocatalysts can be integrated into the classical or MCR pathways. rsc.org
For instance, in a one-pot synthesis, an organocatalyst could facilitate the initial imine formation between 3-aminobenzaldehyde and methylamine, a key step in the Van Leusen reaction. Chiral organocatalysts are well-known for their ability to promote enantioselective reactions, although this is not required for the synthesis of the achiral target molecule. nih.gov Furthermore, certain organobases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DABCO (1,4-Diazabicyclo[2.2.2]octane) can be employed to catalyze condensation and annulation reactions that lead to heterocyclic cores. nih.gov The application of organocatalysis in this specific context remains an area for further exploration, offering potential for milder, environmentally benign synthetic protocols.
Synthesis and Purification of this compound: A Review of Available Methodologies
The specific chemical compound this compound, with the molecular formula C₁₀H₁₁N₃, is a substituted aromatic amine containing a methylated imidazole ring. While this compound is available commercially for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed, published methodologies for its specific synthesis and purification.
General synthetic strategies for closely related 2-arylimidazole and N-methylated imidazole structures are well-documented; however, explicit procedures detailing the construction and subsequent isolation of this compound could not be found. Standard organic chemistry principles suggest that its synthesis could potentially be approached through several recognized pathways for imidazole ring formation, followed by N-methylation, or by constructing the ring with the N-methyl group already in place. Such routes often involve the condensation of α-dicarbonyl compounds with aldehydes and amines.
Similarly, specific techniques for the purification and isolation of this compound and its synthetic intermediates are not explicitly detailed in the available literature. General methods for purifying heterocyclic amines and imidazoles, such as column chromatography, crystallization, and acid-base extraction, are standard laboratory practice. For instance, column chromatography on silica (B1680970) gel is a common method, sometimes with the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent to improve recovery. Crystallization from a suitable solvent system is another primary technique for purifying solid compounds like anilines and their derivatives.
Due to the lack of specific published data for this compound, this article cannot provide detailed subsections on synthetic methodologies or purification techniques as requested. The presentation of hypothetical or extrapolated procedures from analogous compounds would not meet the required standards of scientific accuracy for this specific molecule. Further investigation into specialized chemical literature or proprietary industrial process documents would be necessary to obtain the detailed information required.
No Publicly Available Research Found on the Derivatization and Analogue Synthesis of this compound
Following a comprehensive review of scientific literature, patent databases, and chemical repositories, no specific research detailing the derivatization and analogue synthesis of the chemical compound this compound could be located. The requested detailed analysis of its functionalization at both the aniline and imidazole moieties, as outlined in the query, does not appear to be available in the public domain.
While general methodologies exist for the chemical modification of anilines and imidazoles, specific examples and research findings pertaining to this compound are absent from the surveyed sources. This includes a lack of information on electrophilic aromatic substitution reactions on its phenyl ring, the formation of amide, urea, and thiourea (B124793) derivatives via its amino group, and the synthesis of Schiff bases. Similarly, no data was found concerning the N-functionalization or C-functionalization of the imidazole moiety of this particular compound.
The absence of such information prevents the creation of a scientifically accurate and verifiable article adhering to the strict structural and content requirements of the user's request. Any attempt to generate the specified content would necessitate speculation or the extrapolation of data from dissimilar molecules, which would not meet the required standards of scientific accuracy and specificity to the subject compound.
Therefore, the requested article on the "Derivatization and Analogue Synthesis of this compound" cannot be generated at this time due to the lack of available research data.
Derivatization and Analogue Synthesis of 3 1 Methyl 1h Imidazol 2 Yl Aniline
Synthesis of Polymeric and Oligomeric Systems Incorporating 3-(1-methyl-1H-imidazol-2-yl)aniline Units
The incorporation of this compound into polymeric or oligomeric structures is an area of significant research interest, primarily due to the potential for creating functional materials that combine the conductive properties of polyaniline with the unique chemical characteristics of the imidazole (B134444) moiety. While specific literature on the homopolymerization of this compound is not extensively detailed, the synthesis can be extrapolated from established methods for aniline (B41778) and its derivatives, such as oxidative polymerization. researchgate.netnih.gov
The primary amine group on the aniline ring serves as the active site for polymerization. Chemical oxidative polymerization, typically initiated by an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium, is a standard method for producing polyaniline (PANI). nih.gov Applying this method to an imidazole-substituted aniline would theoretically result in a polymer chain with repeating this compound units.
However, the synthesis of high-molecular-weight polymers from substituted anilines faces challenges. The presence of a bulky substituent on the aromatic ring, such as the 1-methyl-imidazole group, can introduce steric hindrance. This hindrance can impede the coupling of monomer units, often leading to the formation of low-molecular-weight oligomers rather than long polymer chains and potentially reducing the material's electrical conductivity. nih.gov Studies on C-substituted anilines have shown that the substituent's size and position significantly impact the polymer's yield and molecular weight. nih.gov
An alternative strategy involves the copolymerization of this compound with other monomers, such as aniline or methyl methacrylate. conicet.gov.arresearchgate.net This approach can help to overcome the issue of steric hindrance and allows for the tuning of the final polymer's properties. For instance, creating copolymers with flexible linkers or incorporating the imidazole unit into different polymer backbones, such as polyamides or polyimides, are viable methods for creating novel functional materials. caltech.edu
The table below summarizes the general effects of substituents on the oxidative polymerization of aniline, providing context for the potential polymerization of this compound.
| Monomer | Typical Polymerization Method | Effect of Substituent | Resulting Product Characteristics |
|---|---|---|---|
| Aniline | Chemical Oxidative Polymerization | None (unsubstituted) | High molecular weight, good conductivity (doped), processability challenges. researchgate.net |
| Ortho/Meta-Substituted Anilines (e.g., methyl, halogen) | Chemical Oxidative Polymerization | Steric hindrance, electronic effects. nih.gov | Lower molecular weight polymers or oligomers, often with reduced yield and lower electrical conductivity. nih.gov |
| Aniline Derivatives with Functional Groups | Various (e.g., condensation, free-radical) | Enables different polymerization routes. | Can be tailored for specific properties like solubility or functionality (e.g., polyamides, polyimides). caltech.edu |
Combinatorial Chemistry Approaches for Diverse Analogue Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of molecules, which is particularly valuable in drug discovery and materials science. researchgate.net The structure of this compound, featuring a reactive primary amine, makes it an excellent scaffold for building such libraries.
The aniline amine group can serve as a chemical handle for a wide array of chemical transformations. Solid-phase organic synthesis (SPOS) is a highly effective technique for this purpose. nih.gov In a typical solid-phase approach, the scaffold molecule could be immobilized on a resin, followed by reaction with a diverse set of building blocks. For instance, the amine can undergo:
Acylation: Reaction with a library of different carboxylic acids or acid chlorides to produce a diverse set of amides. caltech.edu
Sulfonylation: Reaction with various sulfonyl chlorides to generate sulfonamides.
Reductive Amination: Condensation with a range of aldehydes or ketones, followed by reduction, to yield secondary amines.
Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.
These reactions can be performed in parallel, for example in a 96-well plate format, to rapidly generate hundreds or thousands of distinct analogues. Solid-phase synthesis simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound product. nih.gov
Furthermore, multi-component reactions (MCRs), such as the Debus-Radziszewski imidazole synthesis, are well-suited for combinatorial approaches to generate highly substituted imidazole derivatives. nih.govasianpubs.org While this specific reaction builds the imidazole ring itself, the principle of combining multiple building blocks in a one-pot synthesis is central to combinatorial chemistry. Starting with the this compound core, one could envision MCRs that modify the aniline portion or other parts of the molecule. For example, derivatives of the core compound could be prepared and then used in condensation reactions with various aldehydes and other components to build even more complex heterocyclic systems. ijrpc.com
The table below illustrates a conceptual combinatorial library that could be generated from the this compound scaffold by reacting its primary amine with a variety of acylating agents.
| Scaffold | Reagent Class (R-COCl) | Example Reagent | Resulting Analogue Structure |
|---|---|---|---|
| This compound | Aliphatic Acid Chloride | Acetyl Chloride | N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)acetamide |
| This compound | Aromatic Acid Chloride | Benzoyl Chloride | N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide |
| This compound | Heterocyclic Acid Chloride | Thiophene-2-carbonyl chloride | N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)thiophene-2-carboxamide |
| This compound | Chloroformate | Benzyl chloroformate | Benzyl (3-(1-methyl-1H-imidazol-2-yl)phenyl)carbamate |
Coordination Chemistry of 3 1 Methyl 1h Imidazol 2 Yl Aniline and Its Metal Complexes
Ligand Design Principles and Chelation Properties
The design of 3-(1-methyl-1H-imidazol-2-yl)aniline incorporates key features that are highly relevant to its potential as a ligand. The molecule possesses two distinct nitrogen donor atoms: one on the imidazole (B134444) ring (at the 3-position) and the other on the aniline (B41778) group. The spatial arrangement of these donor sites is crucial in determining its chelation capabilities.
The presence of the methyl group on the N1 position of the imidazole ring is a critical design element. This substitution prevents this nitrogen from participating in coordination, thereby directing any metal binding to the N3 nitrogen. This targeted coordination is a fundamental principle in ligand design for creating predictable metal complex geometries.
The aniline group, with its amino functionality, introduces a second potential coordination site. The flexibility of the bond between the imidazole and phenyl rings allows for rotation, which could enable the aniline nitrogen to position itself favorably for chelation with a metal center already bound to the imidazole nitrogen. The chelation would result in the formation of a stable five-membered ring, a common and favored motif in coordination chemistry. The stability of such a chelate would be influenced by the nature of the metal ion, including its size, charge, and preferred coordination geometry.
Coordination Modes and Binding Site Analysis
Based on its structure, this compound can be predicted to exhibit several coordination modes, each leading to distinct structural outcomes in its metal complexes.
Monodentate Coordination through Imidazole Nitrogen
The most probable and straightforward coordination mode for this ligand is monodentate binding through the sp2-hybridized nitrogen atom of the imidazole ring. Imidazole and its derivatives are well-known for their strong coordination to a wide variety of metal ions. The lone pair of electrons on the N3 nitrogen is readily available for donation to a metal center. In this mode, the aniline group would remain uncoordinated, potentially participating in intermolecular interactions such as hydrogen bonding within the crystal lattice of the resulting complex.
Monodentate Coordination through Aniline Nitrogen
Alternatively, though likely less common, monodentate coordination could occur through the nitrogen atom of the aniline group. The basicity of the aniline nitrogen is generally lower than that of the imidazole nitrogen, which would typically make the imidazole the preferred binding site. However, under specific reaction conditions or in the presence of certain metal ions that have a higher affinity for sp3-hybridized nitrogen donors, coordination through the aniline moiety might be observed. Steric factors could also play a role in favoring this coordination mode.
Bidentate and Polydentate Chelation Mechanisms
The most intriguing potential of this compound lies in its capacity to act as a bidentate ligand. Through rotation around the C-C bond connecting the two rings, the imidazole and aniline nitrogens can orient themselves to simultaneously bind to a single metal ion, forming a stable five-membered chelate ring. This bidentate N,N'-chelation is a common feature of ligands with similar backbones and is a powerful tool for creating robust and well-defined metal complexes. The formation of such a chelate would be enthalpically favored due to the chelate effect. While less probable, the possibility of this ligand bridging two metal centers, with each nitrogen coordinating to a different metal, cannot be entirely ruled out, leading to the formation of polynuclear complexes or coordination polymers.
Synthesis of Metal Complexes with Various Transition and Main Group Metals
The synthesis of metal complexes with this compound would likely follow standard preparative routes in coordination chemistry. The choice of metal precursor (e.g., halides, nitrates, acetates, or perchlorates of transition or main group metals) and solvent system would be critical in directing the outcome of the reaction and influencing the final coordination geometry.
Preparative Methods for Homoleptic and Heteroleptic Complexes
The synthesis of homoleptic complexes , where all ligands bound to the metal center are this compound, would typically involve reacting a metal salt with a stoichiometric excess of the ligand. The resulting [M(L)n] complexes would have their geometry (e.g., tetrahedral, square planar, or octahedral) dictated by the coordination number 'n' and the electronic configuration of the metal ion 'M'.
Conversely, heteroleptic complexes , which contain more than one type of ligand, could be prepared in a number of ways. A common method would be the reaction of a pre-synthesized metal-ligand complex with a second, different ligand. Alternatively, a one-pot reaction involving the metal salt and two or more different ligands in a specific stoichiometric ratio could be employed. The formation of heteroleptic complexes would introduce further complexity and potential for novel structures and properties.
To illustrate the potential outcomes, a hypothetical data table for the synthesis of such complexes is presented below. It is crucial to note that this table is purely illustrative, as experimental data for this specific ligand is not currently available in the public domain.
Hypothetical Synthesis of Metal Complexes of this compound (L)
| Complex Formula | Metal Salt Precursor | Ligand(s) | Solvent | Proposed Coordination Geometry |
| [Co(L)₂Cl₂] | CoCl₂·6H₂O | L | Ethanol | Tetrahedral |
| Ni(L)₃₂ | Ni(NO₃)₂·6H₂O | L | Methanol (B129727) | Octahedral |
| [Cu(L)(acac)₂] | Cu(acac)₂ | L, acetylacetone | Dichloromethane | Square Pyramidal |
| [Zn(L)₂Br₂] | ZnBr₂ | L | Acetonitrile | Tetrahedral |
| [Ru(L)(bpy)₂]Cl₂ | [Ru(bpy)₂Cl₂] | L, 2,2'-bipyridine | Water/Ethanol | Octahedral |
Influence of Reaction Conditions on Complex Stoichiometry
The stoichiometry of metal complexes is fundamentally influenced by various reaction parameters, including the metal-to-ligand ratio, the nature of the solvent, temperature, and the presence of specific counter-ions. For a bidentate ligand like this compound, which can chelate to a metal center through the nitrogen atoms of the imidazole ring and the aniline group, one could anticipate the formation of complexes with varying stoichiometries such as 1:1, 1:2, or even 1:3 (metal:ligand).
The choice of solvent would likely play a crucial role. Coordinating solvents might compete with the ligand for binding sites on the metal ion, potentially favoring the formation of complexes with lower ligand-to-metal ratios. Conversely, non-coordinating solvents might facilitate the formation of higher-coordinate complexes. Temperature could affect the thermodynamic stability of different stoichiometric products, with certain compositions being favored at specific temperature ranges. Furthermore, the size and charge of the counter-ion could influence the crystal packing of the resulting complexes, thereby indirectly guiding the stoichiometry of the isolated product.
A systematic investigation varying these conditions would be necessary to map out the stoichiometric landscape of complexes formed with this compound. A hypothetical study might yield data that could be summarized as follows:
| Metal Ion | M:L Ratio (Initial) | Solvent | Temperature (°C) | Observed Stoichiometry (M:L) |
|---|---|---|---|---|
| Cu(II) | 1:1 | Methanol | 25 | 1:1 |
| Cu(II) | 1:2 | Methanol | 25 | 1:2 |
| Ni(II) | 1:2 | Acetonitrile | 60 | 1:2 |
| Ni(II) | 1:3 | Acetonitrile | 60 | 1:3 |
| Zn(II) | 1:2 | Ethanol | 25 | 1:2 |
Structural Characterization of Metal Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. For complexes of this compound, this technique would reveal critical information about the coordination geometry around the metal center, as well as bond lengths and angles.
Given the bidentate nature of the ligand, common coordination geometries such as tetrahedral, square planar, and octahedral could be expected depending on the metal ion and the number of coordinated ligands. For instance, a 1:2 complex of a d⁸ metal ion like Ni(II) might adopt a square planar or a distorted tetrahedral geometry. A 1:3 complex with a metal ion like Fe(II) would likely exhibit an octahedral geometry. Crystallographic analysis would also confirm the chelation of the ligand through the imidazole and aniline nitrogen atoms.
A summary of potential crystallographic data for hypothetical complexes is presented below:
| Complex Formula | Crystal System | Space Group | Coordination Geometry | M-N(imidazole) Bond Length (Å) | M-N(aniline) Bond Length (Å) |
|---|---|---|---|---|---|
| [CuLCl₂] | Monoclinic | P2₁/c | Distorted Tetrahedral | ~2.0 | ~2.1 |
| [NiL₂(NO₃)₂] | Orthorhombic | Pbca | Octahedral | ~2.1 | ~2.2 |
| [ZnL₂]Cl₂ | Triclinic | P-1 | Tetrahedral | ~2.0 | ~2.1 |
Spectroscopic techniques provide valuable insights into the formation and structure of metal complexes in solution and the solid state.
Infrared (IR) Spectroscopy: Coordination of the aniline and imidazole groups to a metal center would be expected to cause shifts in the vibrational frequencies of the N-H and C=N bonds, respectively. A shift in the N-H stretching frequency of the aniline group and the C=N stretching frequency of the imidazole ring upon complexation would provide evidence of ligand coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would be dominated by d-d transitions for transition metal ions, which are sensitive to the coordination geometry and the nature of the ligand. The position and intensity of these bands could help to infer the geometry of the complexes in solution. Charge transfer bands may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be powerful tools to characterize the ligand and its diamagnetic complexes. Upon coordination, shifts in the proton and carbon signals of the imidazole and aniline moieties would be expected, providing information about the binding mode of the ligand.
Reactivity, Stability, and Redox Properties of Metal Complexes
The reactivity, stability, and redox properties of metal complexes are critical aspects that determine their potential applications.
Stability: The thermodynamic stability of the complexes could be investigated using techniques such as potentiometric titrations to determine the formation constants. The stability would depend on factors like the nature of the metal ion (Irving-Williams series) and the chelate effect of the bidentate ligand.
Reactivity: The reactivity of the coordinated ligand could be altered compared to the free ligand. For example, the acidity of the aniline N-H proton might be enhanced upon coordination. The metal center itself could also exhibit catalytic activity, a possibility that would warrant investigation.
Redox Properties: Cyclic voltammetry would be a suitable technique to probe the redox properties of the metal complexes. The redox potential of the metal center would be influenced by the coordination of the this compound ligand. The electron-donating or -withdrawing nature of the ligand would modulate the ease of oxidation or reduction of the metal ion.
Biological Activity and Mechanistic Studies of 3 1 Methyl 1h Imidazol 2 Yl Aniline and Its Derivatives
In Vitro Biological Screening Methodologies
No publicly available studies were found that have subjected 3-(1-methyl-1H-imidazol-2-yl)aniline or its derivatives to in vitro biological screening. Therefore, there is no information on its performance in the following assays:
Enzyme Inhibition and Activation Assays
There are no reports of this compound being tested for its ability to inhibit or activate any specific enzymes.
Receptor Binding and Ligand Displacement Studies
Information regarding the affinity of this compound for any biological receptors is not available in the scientific literature.
Cell-Based Assays for Specific Biological Pathways
No cell-based studies have been published that investigate the effect of this compound on any specific biological pathways.
Elucidation of Molecular Mechanisms of Action
Due to the lack of primary biological screening data, there have been no subsequent investigations into the molecular mechanism of action for this compound.
Target Identification and Validation Techniques
As no biological activity has been reported, no studies have been undertaken to identify or validate the molecular targets of this compound.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
The absence of a series of biologically evaluated derivatives of this compound means that no structure-activity relationship or structure-mechanism relationship studies have been conducted.
Ligand-Biomacromolecule Interaction Profiling
There is no available data from biophysical or biochemical assays detailing the binding of this compound to specific biomacromolecules. Studies on related imidazole-based compounds often employ techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to elucidate binding modes and affinities to their protein targets. For instance, research on other imidazole (B134444) derivatives has identified key interactions with the ATP-binding pocket of kinases or the orthosteric and allosteric sites of GPCRs. nih.govnih.gov Without such studies on this compound, its potential molecular targets and the structural basis for any biological activity remain speculative.
Modulation of Key Biological Targets
Kinase Interaction Profiles
While numerous imidazole-containing compounds have been profiled for their kinase inhibitory activity, no such data exists for this compound. nih.govmdpi.com Kinase profiling typically involves screening the compound against a panel of diverse kinases to determine its potency and selectivity. The data from such screens are crucial for understanding the compound's potential as a targeted therapeutic agent. For example, studies on benzimidazole (B57391) derivatives have identified potent inhibitors of key kinases in cancer signaling pathways like EGFR, HER2, and CDK2. nih.gov The absence of such a profile for this compound means its effects on the human kinome are unknown.
G-Protein Coupled Receptor (GPCR) Modulation
The potential for this compound to modulate GPCRs has not been investigated in published research. Screening for GPCR activity often involves cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels. While some imidazole derivatives have been identified as GPCR ligands, there is no information to suggest that this compound has been subjected to such screening. nih.gov
Ion Channel Interactions
There is a lack of data regarding the interaction of this compound with ion channels. The modulation of ion channels is a critical mechanism for many drugs, and initial investigations often involve electrophysiological techniques like patch-clamp assays. nih.gov Without such experimental evaluation, any potential effects of this compound on ion channel function are undetermined.
Chemo-Proteomic and Phenotypic Screening Approaches for Bioactivity Discovery
Chemo-proteomic and phenotypic screening are powerful tools for identifying the biological targets and cellular effects of small molecules. nih.govnih.gov There are no published studies indicating that this compound has been included in large-scale screening libraries or that it has emerged as a "hit" in any such screens. Phenotypic screens, for instance, could potentially uncover novel activities for this compound by observing its effects on cell morphology, proliferation, or differentiation without a preconceived target. nih.gov Similarly, chemo-proteomic approaches could identify its protein interaction partners in a cellular context. nih.gov However, the scientific community has not reported any such findings for this specific molecule.
Applications of 3 1 Methyl 1h Imidazol 2 Yl Aniline in Advanced Materials and Catalysis
Optoelectronic and Photonic Material Applications
The π-conjugated system of 3-(1-methyl-1H-imidazol-2-yl)aniline and its derivatives is central to their potential applications in optoelectronic and photonic devices. The electronic properties of this class of molecules can be finely tuned through structural modifications, influencing their performance in devices such as organic light-emitting diodes (OLEDs).
Charge Transport Characteristics in Organic Electronic Devices
While direct studies on the charge transport properties of this compound are not extensively documented, the characteristics of analogous molecular structures provide valuable insights. The performance of organic electronic devices is heavily dependent on the charge injection and transport capabilities of the materials used. nih.gov For a material to be effective, it must exhibit good charge mobility, which is influenced by factors such as molecular packing in the solid state and the reorganization energy of the molecule during charge transfer.
Theoretical and experimental studies on similar π-conjugated systems have shown that densely packed crystal structures can enhance molecular rigidity and decrease the internal reorganization energy, which are crucial parameters for efficient charge transport. nih.gov The N-methylation on the imidazole (B134444) ring, as seen in this compound, can induce a more twisted molecular geometry. arkat-usa.org This twisting can inhibit close packing, which might reduce intermolecular charge hopping, but it can also lead to other desirable properties like aggregation-induced emission.
Table 1: Key Parameters Influencing Charge Transport in Organic Semiconductors
| Parameter | Description | Relevance to this compound |
| Reorganization Energy | The energy required for a molecule's geometry to relax after gaining or losing an electron. Lower values are desirable for efficient charge transport. | The flexible nature of the aniline (B41778) and imidazole rings suggests that the reorganization energy will be a significant factor. |
| Electronic Coupling | The strength of the electronic interaction between adjacent molecules, which facilitates charge hopping. | This is highly dependent on the solid-state packing of the molecules, which can be influenced by the methyl group. |
| HOMO/LUMO Levels | The energy levels of the highest occupied and lowest unoccupied molecular orbitals, which determine the ease of hole and electron injection and transport. | The aniline group is expected to raise the HOMO level, while the imidazole moiety will influence the LUMO level. |
Luminescence and Electroluminescence Properties
Imidazole-based compounds are of great interest for their luminescence properties, which are foundational to their use in OLEDs. The emission characteristics of these molecules can be tuned by modifying their chemical structure. For instance, the introduction of a methyl group on the imidazole nitrogen can have a profound effect on the photophysical properties. arkat-usa.org N-methylation can lead to a more twisted molecular structure, which can restrict intramolecular rotations in the solid state, thereby reducing non-radiative decay pathways and enhancing fluorescence quantum yield. arkat-usa.org This phenomenon, known as aggregation-induced emission (AIE), is highly beneficial for solid-state lighting applications.
The inherent donor-π-acceptor (D-π-A) nature that can be imparted to derivatives of this compound makes them promising candidates for electroluminescent materials. The aniline group can act as an electron donor, the phenyl ring as a π-bridge, and the imidazole moiety can be functionalized to act as an acceptor. This intramolecular charge transfer (ICT) character is often associated with strong luminescence.
Studies on various imidazole derivatives have shown that their emission spectra can be sensitive to the polarity of the surrounding medium, a characteristic known as solvatochromism. This property is indicative of a change in the dipole moment of the molecule upon photoexcitation, which is typical for molecules with ICT character. In the context of OLEDs, the electroluminescence of materials derived from this compound would be expected to be tunable, potentially spanning the visible spectrum depending on the specific substituents incorporated into the molecular design.
Sensor Technologies
The ability of the imidazole ring to interact with various analytes through hydrogen bonding and coordination makes this compound a promising platform for the development of chemical sensors.
Chemo-sensing of Metal Ions and Anions
The nitrogen atoms of the imidazole ring in this compound can act as binding sites for metal ions. nih.gov This interaction can lead to changes in the photophysical properties of the molecule, such as its absorption and fluorescence spectra, forming the basis for a chemosensor. Imidazole-containing compounds have been successfully employed for the detection of a variety of metal ions, including Zn²⁺, Cu²⁺, Cd²⁺, and Hg²⁺. mdpi.comnih.gov
For example, a cyanine-imidazole derivative has been shown to exhibit a colorimetric response to several divalent metal ions, with a distinct color change from pale green to blue. mdpi.com In another study, a benzimidazole-based sensor displayed a highly selective "turn-on" fluorescence response to Zn²⁺. nih.gov The sensing mechanism often involves the chelation of the metal ion by the imidazole and other coordinating groups, which can restrict intramolecular vibrations and enhance fluorescence emission, a process known as chelation-enhanced fluorescence (CHEF).
Table 2: Examples of Imidazole-Based Chemosensors for Ions
| Sensor Type | Target Ion | Sensing Mechanism | Observable Change |
| Cyanine@imidazole derivative mdpi.com | Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Coordination | Color change (pale green to blue) |
| Benzimidazole (B57391) 8-aminoquinoline (B160924) nih.gov | Zn²⁺ | Chelation-enhanced fluorescence | "Turn-on" green fluorescence |
| Fused isoindole-imidazole nih.gov | Zn²⁺ | Chelation-enhanced fluorescence | "Turn-on" fluorescence |
| Triphenylimidazole derivative researchgate.net | F⁻ | Hydrogen bonding and deprotonation | Color change (yellow to red) |
Bio-sensing and Biosensor Development
The principles of chemo-sensing can be extended to biological systems for the development of biosensors. The detection of biologically important metal ions such as Zn²⁺ is a key area of research, as imbalances in their concentrations are linked to various diseases. nih.govnih.gov Fluorescent sensors based on imidazole scaffolds are attractive for bio-imaging applications due to their potential for high sensitivity and selectivity. The ability to design sensors that operate in aqueous media is crucial for their application in biological environments.
While the direct application of this compound in biosensors is yet to be fully explored, its structural motifs are present in compounds that have shown promise. For instance, the development of sensors for detecting ions within living cells is an active area of research where imidazole-based probes could play a significant role. The aniline group also offers a convenient point for bioconjugation, allowing the sensor molecule to be attached to biomolecules such as proteins or DNA for targeted sensing applications.
Catalytic Applications of this compound-Derived Ligands
The coordinating ability of both the imidazole ring and the aniline group makes this compound an excellent candidate for the synthesis of ligands for transition metal catalysts. The nitrogen atoms can bind to a metal center, forming stable complexes that can catalyze a variety of organic transformations.
Ligands derived from this scaffold can be designed to be bidentate or even tridentate, depending on the synthetic modifications. The electronic properties of the resulting metal complexes, and thus their catalytic activity, can be tuned by altering the substituents on the aniline or imidazole rings.
Research on related systems has shown that metal complexes incorporating imidazole- and aniline-type ligands can be active in various catalytic reactions. For example, lanthanide complexes with Schiff base ligands have been investigated for the catalytic oxidation of aniline. researchgate.net Similarly, other transition metal complexes have been shown to catalyze this transformation. nih.gov Given the structural features of this compound, its derived ligands could be expected to form complexes capable of mediating oxidation, reduction, and cross-coupling reactions. The field of coordination chemistry offers a vast playground for the development of novel catalysts based on this versatile molecular platform.
Homogeneous and Heterogeneous Catalysis in Organic Transformations
Polymer Science and Functional Materials
Monomer in Polymerization Reactions
A search of polymer science databases reveals no instances of this compound being used as a monomer. The presence of the primary amine on the aniline ring suggests it could potentially undergo oxidative polymerization or be used in condensation polymerizations, but no studies have been published detailing the synthesis or properties of such polymers.
Cross-Linking Agents and Material Modification
There is no available information to suggest that this compound has been investigated or utilized as a cross-linking agent to modify the properties of other polymeric materials.
Supramolecular Chemistry and Self-Assembly
No studies have been found that explore the role of this compound in the fields of supramolecular chemistry or self-assembly. The potential for the molecule to form ordered structures through hydrogen bonding or other non-covalent interactions has not been documented in the available literature.
Theoretical and Computational Investigations of 3 1 Methyl 1h Imidazol 2 Yl Aniline
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. niscpr.res.inresearchgate.net Ab initio methods, while more computationally intensive, are derived directly from theoretical principles without experimental data.
These calculations typically begin with geometry optimization, where the most stable three-dimensional arrangement of atoms (the minimum energy conformation) is determined. scielo.br For 3-(1-methyl-1H-imidazol-2-yl)aniline, this would involve finding the most favorable bond lengths, bond angles, and dihedral angles, particularly concerning the rotational orientation of the aniline (B41778) and imidazole (B134444) rings relative to each other.
Electronic Structure Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com When atomic orbitals from different atoms combine, they form molecular orbitals that span the entire molecule. youtube.comyoutube.com These orbitals are either bonding (lower in energy, stabilizing the molecule) or antibonding (higher in energy, destabilizing the molecule). youtube.com
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of a molecule with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions with high LUMO density are prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of similar imidazole derivatives, DFT calculations have been used to determine these energy values and map the spatial distribution of the HOMO and LUMO across the molecule. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the imidazole ring system.
Table 1: Illustrative Example of Calculated Electronic Properties for an Imidazole Derivative using DFT Note: This data is representative of typical DFT outputs for related molecules and not specific to this compound.
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -5.96 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.49 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 3.47 | Indicator of chemical reactivity and stability |
Reactivity Predictions and Reaction Pathway Studies
Quantum chemical calculations can predict a molecule's reactivity through various descriptors derived from its electronic structure. Molecular Electrostatic Potential (MEP) maps are particularly useful. An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the imidazole ring and the amine group, indicating these are sites for electrophilic attack or hydrogen bonding.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. researchgate.netnih.gov
NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). niscpr.res.in These predicted spectra help in the assignment of experimental signals to specific atoms within the molecule. For this compound, calculations would predict distinct signals for the methyl protons, the aromatic protons on both rings, and the amine protons. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the absorption wavelengths (λ_max) in a UV-Vis spectrum. researchgate.net The analysis identifies the specific molecular orbitals involved in the primary electronic transitions (e.g., π → π*).
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. ijstr.org Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or aromatic ring vibrations. This theoretical spectrum is invaluable for interpreting experimental IR data.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. ijsrset.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a vacuum or in a solvent). ajchem-a.com
Conformational Dynamics and Energy Landscape Analysis
Molecules are not static; they are flexible and can adopt various shapes or conformations. For this compound, a key flexible bond is the one connecting the imidazole and aniline rings. Rotation around this bond leads to different spatial arrangements.
MD simulations can explore the potential energy surface of the molecule to identify stable and metastable conformers. mdpi.com By running a simulation over a sufficient timescale (nanoseconds to microseconds), one can observe the transitions between different conformations and determine their relative populations and the energy barriers separating them. This analysis provides a detailed picture of the molecule's flexibility and preferred shapes. ijsrset.com
Solvent Effects and Solvation Dynamics
The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are ideal for studying these interactions. To investigate solvent effects on this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol).
The simulation would track the interactions between the solute and solvent molecules, revealing details about the formation of hydrogen bonds and the structure of the solvation shell. researchgate.net This is crucial for understanding the molecule's solubility and how the solvent might influence its conformational preferences or reactivity. For instance, polar solvents would be expected to form hydrogen bonds with the amine group and the imidazole nitrogen atoms, stabilizing certain conformations over others.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of their interaction.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a wide range of conformations of the ligand within the binding site of the protein and scoring these conformations based on their binding affinity.
In studies of similar benzimidazole (B57391) derivatives, docking has been employed to predict binding modes and affinities with various protein targets. For instance, derivatives of 3-(1H-benzo[d]imidazol-2-yl)aniline were identified as inhibitors of Arginine Methyltransferase 5 (PRMT5) through virtual screening and their binding mode was subsequently predicted. nih.gov Similarly, docking studies on other aniline derivatives have been used to investigate their binding to various enzymes.
A hypothetical docking study of this compound would involve:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand would be docked into the active site of the target protein.
Analysis of Results: The resulting poses would be analyzed based on their docking scores and binding energies. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein would be visualized and cataloged.
The following table illustrates the kind of data that would be generated from such a study, with hypothetical targets and results for this compound.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | ASP184, LYS72 | Hydrogen Bond, Salt Bridge |
| Protease B | -7.2 | PHE140, TRP215 | Pi-Stacking, Hydrophobic |
| Receptor C | -9.1 | GLN120, TYR198 | Hydrogen Bond, Pi-Cation |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.trdovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. dovepress.com
For this compound, a pharmacophore model could be developed based on its key chemical features, such as hydrogen bond donors (the aniline amine group), hydrogen bond acceptors (the imidazole nitrogen atoms), and aromatic rings. This model would define the spatial relationships between these features.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. dergipark.org.tr This allows for the rapid identification of other molecules that match the pharmacophore and are therefore likely to have similar biological activity. This approach has been successfully used for various imidazole-containing scaffolds to discover novel bioactive compounds.
An example of a pharmacophoric feature set for this compound is presented below:
| Pharmacophoric Feature | Description |
| Hydrogen Bond Donor (HBD) | Aniline NH2 group |
| Hydrogen Bond Acceptor (HBA) | Imidazole nitrogen atoms |
| Aromatic Ring (AR) | Phenyl and imidazole rings |
| Hydrophobic (HY) | Methyl group and aromatic rings |
Computational Design and Prediction of Novel Derivatives
Computational methods can be used to design novel derivatives of a parent compound with potentially improved properties, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles. This is often achieved through structure-based drug design, where the predicted binding mode of the parent compound is used to guide the design of new analogs.
Starting with the docked conformation of this compound, medicinal chemists could identify positions on the molecule where modifications could lead to improved interactions with the target protein. For example, adding a substituent to the aniline ring could form an additional hydrogen bond with a nearby amino acid residue.
Computational tools would then be used to:
Build and optimize the 3D structures of the designed derivatives.
Dock the new derivatives into the target protein's active site to predict their binding affinity and mode.
Predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to assess their drug-likeness.
Research on other imidazole and aniline derivatives has demonstrated the successful application of this approach to design novel inhibitors for various targets, including carbonic anhydrase and protein kinases. nih.gov
The following table provides a hypothetical example of designed derivatives of this compound and their predicted properties.
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Improvement |
| Derivative 1 | Addition of a hydroxyl group to the aniline ring | -9.5 | Forms an additional hydrogen bond |
| Derivative 2 | Replacement of the methyl group with an ethyl group | -8.7 | Increased hydrophobic interactions |
| Derivative 3 | Addition of a trifluoromethyl group to the aniline ring | -9.2 | Enhanced binding and metabolic stability |
Advanced Spectroscopic Characterization Techniques for 3 1 Methyl 1h Imidazol 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise atomic connectivity and three-dimensional structure of molecules in solution. For a molecule such as 3-(1-methyl-1H-imidazol-2-yl)aniline, a suite of NMR experiments is employed to assign each proton and carbon signal and to understand its conformational dynamics.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms. The aromatic protons of the aniline (B41778) ring typically appear as a complex multiplet pattern in the downfield region, influenced by the electron-donating amino group and the electron-withdrawing imidazole (B134444) ring. The protons on the imidazole ring exhibit distinct chemical shifts, as does the N-methyl group, which typically appears as a sharp singlet in the upfield region.
Complementary to the ¹H NMR, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the aniline and imidazole rings resonate in the aromatic region of the spectrum. The chemical shifts are influenced by the nature of the substituents and their position on the rings. The methyl carbon attached to the imidazole nitrogen appears at a characteristic upfield chemical shift.
A detailed, though hypothetical, assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the data tables below. These assignments are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar structural motifs.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2' | 7.20 - 7.40 | t |
| H-4' | 6.80 - 7.00 | d |
| H-5' | 7.10 - 7.30 | s |
| H-6' | 6.70 - 6.90 | d |
| H-4 | 7.00 - 7.20 | d |
| H-5 | 6.90 - 7.10 | d |
| N-CH₃ | 3.60 - 3.80 | s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Label | Predicted Chemical Shift (ppm) |
| C-1' | 147.0 - 149.0 |
| C-2' | 115.0 - 117.0 |
| C-3' | 130.0 - 132.0 |
| C-4' | 118.0 - 120.0 |
| C-5' | 114.0 - 116.0 |
| C-6' | 129.0 - 131.0 |
| C-2 | 145.0 - 147.0 |
| C-4 | 128.0 - 130.0 |
| C-5 | 122.0 - 124.0 |
| N-CH₃ | 34.0 - 36.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the aniline ring and between the protons on the imidazole ring, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This technique is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the N-methyl protons to the C-2 and C-5 carbons of the imidazole ring, and from the imidazole protons to the carbons of the aniline ring, thereby confirming the connection between the two ring systems.
Dynamic NMR for Rotational and Conformational Studies
The bond connecting the aniline and imidazole rings is a single bond, and rotation around this bond can lead to different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the energy barrier for this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy for the rotational process.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₀H₁₁N₃, which corresponds to a monoisotopic mass of 173.0953 Da. An experimental HRMS measurement that is very close to this theoretical value would confirm the elemental composition of the compound.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.1026 |
| [M+Na]⁺ | C₁₀H₁₁N₃Na⁺ | 196.0845 |
| [M+K]⁺ | C₁₀H₁₁N₃K⁺ | 212.0584 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.
In an MS/MS experiment of the protonated molecule [M+H]⁺ of this compound, characteristic fragmentation pathways could be expected. For example, cleavage of the bond between the two rings could occur, leading to fragments corresponding to the anilinium ion and the methyl-imidazolium ion. Other potential fragmentations could involve the loss of small neutral molecules from the rings. Analyzing these fragmentation pathways provides valuable structural information that complements the data obtained from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of this compound. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light, providing complementary information.
The vibrational spectrum of this compound is characterized by contributions from the aniline ring, the 1-methyl-imidazole ring, and the C-N linkage between them. The assignment of specific vibrational modes is based on established group frequencies for similar aromatic and heterocyclic compounds.
Key functional groups and their expected vibrational frequencies include:
Aniline N-H Vibrations: The primary amine group (-NH₂) of the aniline moiety gives rise to two distinct stretching vibrations: an asymmetric stretch (ν_as(N-H)) and a symmetric stretch (ν_s(N-H)), typically observed in the 3500-3300 cm⁻¹ region. An in-plane bending (scissoring) mode (δ(N-H)) is expected around 1650-1580 cm⁻¹.
Aromatic C-H Vibrations: Both the aniline and imidazole rings contain C-H bonds. Aromatic C-H stretching vibrations (ν(C-H)) are anticipated in the 3100-3000 cm⁻¹ range. In-plane (δ(C-H)) and out-of-plane (γ(C-H)) bending vibrations occur at lower frequencies, typically 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively.
Ring Vibrations (C=C and C=N): The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring and the carbon-carbon and carbon-nitrogen bonds of the imidazole ring are expected between 1625 and 1400 cm⁻¹. These bands are often strong in both IR and Raman spectra and are characteristic of the aromatic framework.
C-N Stretching Vibrations: The stretching of the C-N bond linking the aniline and imidazole rings (Ar-N) and within the imidazole ring itself are expected in the 1350-1250 cm⁻¹ region.
Methyl Group Vibrations: The methyl group attached to the imidazole nitrogen will exhibit characteristic symmetric and asymmetric C-H stretching and bending modes.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Asymmetric N-H Stretch | Aniline -NH₂ | 3450 - 3380 | Medium / Medium |
| Symmetric N-H Stretch | Aniline -NH₂ | 3380 - 3300 | Medium / Medium |
| Aromatic C-H Stretch | Aniline & Imidazole Rings | 3100 - 3000 | Medium-Weak / Strong |
| N-H Scissoring (Bending) | Aniline -NH₂ | 1650 - 1580 | Strong / Weak |
| Aromatic C=C & C=N Stretch | Aniline & Imidazole Rings | 1625 - 1400 | Strong / Strong |
| Aromatic C-N Stretch | Aniline & Imidazole Rings | 1350 - 1250 | Strong / Medium |
| Aromatic C-H In-plane Bend | Aniline & Imidazole Rings | 1300 - 1000 | Medium / Medium-Weak |
| Aromatic C-H Out-of-plane Bend | Aniline & Imidazole Rings | 900 - 675 | Strong / Weak |
The presence of the aniline -NH₂ group (a hydrogen bond donor) and the sp²-hybridized nitrogen atom (N3) of the imidazole ring (a hydrogen bond acceptor) makes intermolecular hydrogen bonding a significant feature in the condensed phase of this compound.
In the solid state or in concentrated solutions, N-H···N hydrogen bonds are expected to form between molecules. This interaction can be observed in the IR spectrum by a broadening and a shift to lower frequency (a redshift) of the N-H stretching bands compared to the spectrum in a dilute, non-polar solvent. The strength of the hydrogen bond directly influences the magnitude of this shift. These interactions are crucial for understanding the supramolecular assembly and crystal packing of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. For this compound, the spectrum is dominated by transitions involving the π-electron systems of the conjugated aniline and imidazole rings.
The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The conjugation between the phenyl ring and the imidazole ring is expected to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths (bathochromic shift) compared to non-conjugated aniline or imidazole derivatives.
Less intense n → π* transitions may also be present, arising from the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. These transitions are often submerged by the more intense π → π* bands.
| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |
|---|---|---|---|
| π → π | π (HOMO) → π (LUMO) | 250-350 nm | High intensity, associated with the conjugated aromatic system. |
| n → π | n (Nitrogen lone pair) → π (LUMO) | > 300 nm | Low intensity, may be obscured by π → π* transitions. |
The electronic absorption spectrum of this compound is expected to be highly sensitive to the surrounding environment, exhibiting both solvatochromism and pH-dependence.
Solvatochromism: This phenomenon refers to the change in the position of absorption bands with a change in solvent polarity. For π → π* transitions in molecules like this, an increase in solvent polarity typically leads to a bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.
pH-Dependent Behavior: The molecule possesses two basic centers: the aniline amino group and the N3 atom of the imidazole ring. Under acidic conditions, either or both of these sites can be protonated. Protonation of the aniline nitrogen would disrupt its electron-donating resonance effect with the phenyl ring, while protonation of the imidazole nitrogen would alter the electronic character of the heterocyclic ring. Both events are expected to increase the energy of the π → π* transition, leading to a significant hypsochromic (blue) shift in the absorption maximum. The precise nature of the spectral shifts would depend on the pKa values of the respective nitrogen atoms and the pH of the solution.
X-ray Crystallography
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a single crystal, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, predictions about its solid-state structure can be made based on related compounds.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
A thorough search of publicly available scientific literature and crystallographic databases did not yield any single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state molecular structure, including precise bond lengths, bond angles, and torsion angles, remains undetermined. The crystallographic information file (CIF) for this specific compound, which is essential for a definitive structural analysis, is not available in the Cambridge Crystallographic Data Centre (CCDC) or other accessible repositories.
Crystal Packing and Supramolecular Interactions
In the absence of single-crystal X-ray diffraction data, the analysis of the crystal packing and supramolecular interactions of this compound cannot be performed. The arrangement of molecules in the crystal lattice, which is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, can only be elucidated through experimental crystallographic studies. Without this data, a discussion of the supramolecular architecture of this compound in the solid state would be purely speculative.
Advanced Spectroscopic Probes (e.g., Fluorescence, EPR for Paramagnetic Complexes)
There is no available research in the searched scientific literature detailing the fluorescence properties of this compound. Studies on the photophysical characteristics, such as absorption and emission spectra, quantum yield, and fluorescence lifetime, have not been reported for this specific molecule.
Furthermore, no studies were found that describe the synthesis and characterization of paramagnetic metal complexes involving this compound as a ligand. As a result, there is no Electron Paramagnetic Resonance (EPR) spectroscopic data available to provide insights into the electronic structure and magnetic properties of any such potential complexes. While research exists on the EPR of complexes with other imidazole-containing ligands, this information is not directly applicable to the subject compound as per the strict inclusion criteria of this article.
Future Research Directions and Perspectives on 3 1 Methyl 1h Imidazol 2 Yl Aniline
Innovations in Synthetic Methodologies for Complex Analogues
The future synthesis of complex analogues derived from 3-(1-methyl-1H-imidazol-2-yl)aniline will likely move beyond traditional methods towards more efficient, diverse, and controlled chemical strategies.
Multi-Component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. Future research will likely focus on developing novel MCRs that incorporate the this compound core. For instance, a four-component reaction (4-MCR) involving a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) could be adapted to generate highly substituted 1,2,4,5-tetra-substituted imidazole (B134444) derivatives, offering a rapid pathway to diverse chemical libraries. rsc.orgmdpi.com
Advanced Catalysis: The development of novel catalysts is paramount. Research into magnetically recoverable nanoparticles (e.g., CuFeO2) offers a sustainable approach, allowing for easy separation and catalyst recycling, which is crucial for greener synthesis. rsc.orgbohrium.com Furthermore, solid-supported acid catalysts like HBF4–SiO2 have shown high efficiency and reusability in synthesizing imidazole derivatives and could be applied to create complex analogues. rsc.org Palladium-catalyzed C-H functionalization, potentially using S,O-ligands for high para-selectivity on the aniline (B41778) ring, could enable direct and precise modification of the core structure without the need for pre-functionalized starting materials. nih.gov
Continuous-Flow Synthesis: Flow chemistry presents significant advantages over batch synthesis, including enhanced safety, better reaction control, and ease of scalability. researchgate.net Applying continuous-flow systems to the synthesis of this compound analogues could lead to higher yields, reduced reaction times, and the ability to perform multi-step syntheses in a streamlined, automated fashion. researchgate.net
| Synthetic Innovation | Potential Advantage | Relevant Catalyst/Technique |
| Multi-Component Reactions (MCRs) | Rapid generation of molecular diversity, atom economy | One-pot synthesis using various catalysts rsc.orgmdpi.com |
| Magnetically Recyclable Catalysts | Sustainability, cost-effectiveness, ease of separation | CuFeO2 or Fe3O4@SiO2 nanoparticles rsc.orgbohrium.comnih.gov |
| C-H Functionalization | Direct and selective modification, reduced synthetic steps | Palladium complexes with specialized ligands nih.gov |
| Continuous-Flow Systems | Improved safety, scalability, and process control | Microreactor technology researchgate.net |
Exploration of Novel Biological Targets and Mechanistic Pathways
The imidazole ring is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Future research will aim to identify novel therapeutic applications for derivatives of this compound by exploring new targets and elucidating their mechanisms of action.
Kinase Inhibition: Many imidazole-containing compounds are potent kinase inhibitors. Analogues of this compound could be designed to target specific kinases implicated in cancer, such as RAF kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Computational docking and screening, followed by enzymatic assays, will be crucial in identifying which kinases are most effectively modulated by these new compounds.
DNA Intercalation and Interaction: The planar aromatic nature of the imidazole scaffold allows certain derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription in cancer cells. Future studies could explore the DNA-binding potential of novel, extended aromatic systems derived from the parent compound, potentially leading to new classes of cytotoxic agents.
Targeting Microtubules: Imidazole derivatives have been shown to interfere with tubulin polymerization, a critical process for cell division, thereby arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov Screening new analogues for their effect on microtubule dynamics could uncover potent anti-mitotic agents for cancer therapy.
Other Emerging Targets: The versatility of the imidazole scaffold suggests potential activity against a broad range of other targets, including histone deacetylases (HDACs), p53-MDM2 interaction, and poly (ADP-ribose) polymerase (PARP). nih.gov Systematic biological screening of a diverse library of this compound derivatives against these and other emerging targets is a promising avenue for discovering new therapeutic leads.
| Potential Biological Target | Mechanism of Action | Therapeutic Area |
| Protein Kinases (e.g., RAF, VEGFR) | Inhibition of signaling pathways for cell growth and proliferation nih.gov | Oncology |
| DNA | Intercalation between base pairs, disrupting replication | Oncology |
| Tubulin | Inhibition of microtubule assembly, leading to cell cycle arrest nih.gov | Oncology |
| Histone Deacetylases (HDACs) | Modulation of gene expression nih.gov | Oncology, Neurology |
Development of Next-Generation Functional Materials
Beyond pharmaceuticals, the unique electronic and structural properties of the this compound scaffold make it an attractive building block for advanced functional materials.
Organic Light-Emitting Diodes (OLEDs): Arylimidazole derivatives are used in the synthesis of organometallic complexes, particularly with iridium, that act as phosphorescent emitters in OLEDs. ossila.com The this compound structure is well-suited for this application, where the imidazole and aniline rings can coordinate to a metal center. Future work could focus on synthesizing novel ligands from this scaffold to tune the emission color, efficiency, and stability of OLED devices.
Imidazole-Based Polymers: Imidazole and its derivatives can be polymerized to create functional materials with diverse properties. researchgate.netelsevierpure.com These polymers can be designed for applications such as proton conductors in fuel cells, metal-ion adsorbents, or as biocompatible coatings for nanoparticles used in cellular imaging. researchgate.netacs.org The aniline group offers an additional site for polymerization or cross-linking, enabling the creation of novel polymer architectures.
Sensors and Ionic Liquids: The imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions makes it a candidate for chemical sensors. nih.gov Furthermore, quaternization of the imidazole nitrogen atoms can lead to the formation of imidazolium (B1220033) salts, which are precursors to ionic liquids and stable carbenes, finding use as green solvents and catalysts. nih.govresearchgate.net
| Material Application | Key Property | Future Research Focus |
| OLEDs | Phosphorescent emission | Synthesis of novel iridium complexes for improved efficiency and color tuning ossila.com |
| Functional Polymers | Biocompatibility, conductivity, ligand-binding | Development of polymers for biomedical coatings and catalysis researchgate.netacs.org |
| Chemical Sensors | Coordination chemistry, hydrogen bonding | Design of selective sensors for metal ions or small molecules nih.gov |
| Ionic Liquids | Low volatility, tunable properties | Creation of green solvents and catalyst precursors researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle.
Predictive ADMET Modeling: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained on large datasets to predict the ADMET profile of novel this compound analogues before they are synthesized. nih.govresearchgate.net This in silico screening allows researchers to prioritize compounds with a higher likelihood of success, saving significant time and resources. digitellinc.comiapchem.org
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of target properties (e.g., high binding affinity to a specific kinase, low predicted toxicity), these algorithms can propose novel, synthetically accessible derivatives for investigation.
Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which derivatives of this compound might be effective. This can open up entirely new therapeutic areas for this class of compounds.
| AI/ML Application | Description | Impact on Research |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles | Early de-risking of candidates, reduced attrition rates nih.govresearchgate.net |
| Generative Molecular Design | AI-driven creation of novel structures with optimized properties | Acceleration of lead optimization, exploration of new chemical space |
| Biological Target Identification | Data mining of biological information to propose novel targets | Expansion of therapeutic potential beyond known mechanisms |
Sustainable Chemistry and Green Synthesis Initiatives for Industrial Scalability
As promising compounds move towards industrial production, it is imperative to develop synthetic routes that are environmentally benign and economically viable. The principles of green chemistry will be central to the future scalability of this compound synthesis. nih.gov
Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Future research will focus on adapting synthetic routes to use greener alternatives such as water, ionic liquids, or deep eutectic solvents (DESs). researchgate.netnih.gov These solvents not only reduce environmental impact but can also enhance reaction rates and selectivity.
Energy-Efficient Methodologies: Techniques like microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govfrontiersin.org Applying these technologies to the synthesis of imidazole derivatives is a key area for future development.
Atom Economy and Waste Reduction: The design of synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. nih.gov The use of catalytic, one-pot, and multicomponent reactions directly contributes to this goal by minimizing steps and reducing the formation of by-products. bohrium.comresearchgate.net Developing such processes for this compound will be critical for sustainable industrial production.
| Green Chemistry Principle | Implementation Strategy | Benefit |
| Safer Solvents | Replacing hazardous solvents with water, ionic liquids, or DESs researchgate.netnih.gov | Reduced environmental pollution and worker exposure |
| Energy Efficiency | Employing microwave or ultrasonic irradiation frontiersin.org | Faster reactions, lower energy costs |
| Waste Prevention | Designing one-pot, catalytic, and high atom economy reactions researchgate.net | Minimized by-products and purification steps |
| Recyclable Catalysts | Using solid-supported or magnetic catalysts rsc.orgbohrium.com | Lowered costs and reduced metal waste |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
